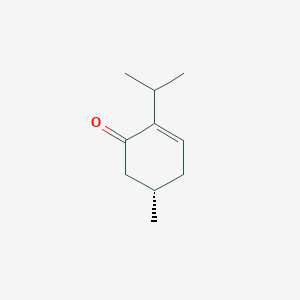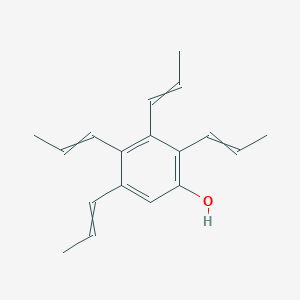
2,3,4,5-Tetra(prop-1-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetra(prop-1-en-1-yl)phenol is an organic compound characterized by the presence of four prop-1-en-1-yl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra(prop-1-en-1-yl)phenol typically involves the alkylation of phenol with prop-1-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of prop-1-en-1-yl bromide or chloride. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the efficiency of the alkylation process. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetra(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The prop-1-en-1-yl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Alkylated phenols, alcohols, and alkanes.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetra(prop-1-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetra(prop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The prop-1-en-1-yl groups contribute to the compound’s lipophilicity, affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetra(prop-1-en-1-yl)phenol: Unique due to the presence of four prop-1-en-1-yl groups.
2,3,4,5-Tetra(methyl)phenol: Similar structure but with methyl groups instead of prop-1-en-1-yl groups.
2,3,4,5-Tetra(ethyl)phenol: Contains ethyl groups instead of prop-1-en-1-yl groups.
Uniqueness
This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
55056-75-2 |
|---|---|
Molekularformel |
C18H22O |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
2,3,4,5-tetrakis(prop-1-enyl)phenol |
InChI |
InChI=1S/C18H22O/c1-5-9-14-13-18(19)17(12-8-4)16(11-7-3)15(14)10-6-2/h5-13,19H,1-4H3 |
InChI-Schlüssel |
JJXRKEOKUKFCOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=CC(=C(C(=C1C=CC)C=CC)C=CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)

![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


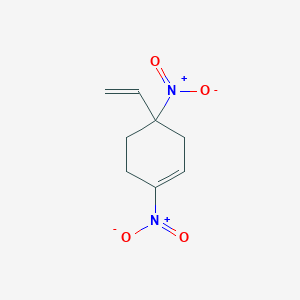
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
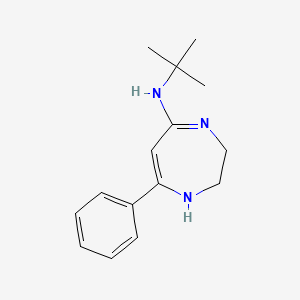
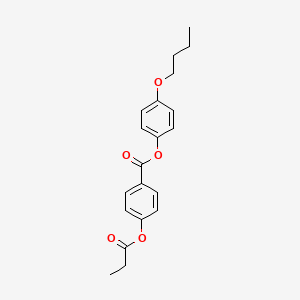
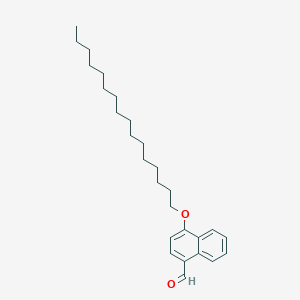
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
